molecular formula C18H33FO2 B3064052 Cardiopet CAS No. 855927-17-2

Cardiopet

Cat. No.: B3064052
CAS No.: 855927-17-2
M. Wt: 299.5 g/mol
InChI Key: DDTRZLZETKPBPQ-YWWFHXEUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CardioPET involves the incorporation of the radioactive isotope fluorine-18 into a fatty acid structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring strict adherence to safety and regulatory guidelines due to the use of radioactive materials. Automated synthesis modules are often employed to streamline the production process, minimize human exposure to radiation, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

CardioPET undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

CardioPET has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a radiotracer in PET imaging studies to investigate the metabolic pathways of fatty acids in various tissues.

    Biology: It is employed in studies to understand the role of fatty acid metabolism in different biological processes, including energy production and storage.

    Medicine: this compound is primarily used in clinical research to assess myocardial perfusion and fatty acid uptake in patients with coronary artery disease. It helps in diagnosing and evaluating the severity of the disease.

    Industry: This compound is used in the development and testing of new PET imaging agents and technologies .

Mechanism of Action

CardioPET exerts its effects through metabolic trapping in heart tissue. As a modified fatty acid, it closely resembles naturally occurring free fatty acids and undergoes similar metabolic processes. Once administered, this compound is taken up by myocardial cells and transported into the mitochondria, where it undergoes β-oxidation. The radioactive fluorine-18 allows for the visualization of myocardial perfusion and fatty acid uptake using PET imaging .

Comparison with Similar Compounds

CardioPET can be compared with other PET tracers used for myocardial perfusion imaging, such as:

    Fluorodeoxyglucose (FDG): Unlike FDG, which is a glucose analog, this compound is a fatty acid analog, making it more suitable for studying fatty acid metabolism.

    Rubidium-82 (Rb-82): Rb-82 is another PET tracer used for myocardial perfusion imaging. this compound provides additional information on fatty acid uptake, which is not possible with Rb-82.

    BFPET (4-[18F]fluorophenyltriphenylphosphonium): BFPET is a PET blood flow marker, whereas this compound specifically targets fatty acid metabolism

This compound’s uniqueness lies in its ability to provide detailed information on both myocardial perfusion and fatty acid uptake, making it a valuable tool in the diagnosis and evaluation of coronary artery disease.

Properties

CAS No.

855927-17-2

Molecular Formula

C18H33FO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-[(1S,2R)-2-(5-(18F)fluoranyltridecyl)cyclopropyl]acetic acid

InChI

InChI=1S/C18H33FO2/c1-2-3-4-5-6-7-11-17(19)12-9-8-10-15-13-16(15)14-18(20)21/h15-17H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m1/s1/i19-1

InChI Key

DDTRZLZETKPBPQ-YWWFHXEUSA-N

Isomeric SMILES

CCCCCCCCC(CCCC[C@@H]1C[C@H]1CC(=O)O)[18F]

Canonical SMILES

CCCCCCCCC(CCCCC1CC1CC(=O)O)F

Origin of Product

United States

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